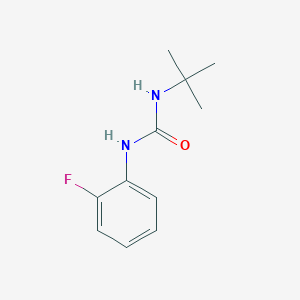
N-(tert-butyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(2-fluorophenyl)urea, also known as TFB, is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 238.3 g/mol. TFB has been found to have significant biological activity and has been used in various biochemical and physiological studies.
Mécanisme D'action
N-(tert-butyl)-N'-(2-fluorophenyl)urea works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their targets. This inhibition of protein kinase activity can have a variety of downstream effects, depending on the specific kinase being targeted. N-(tert-butyl)-N'-(2-fluorophenyl)urea has been found to be a potent inhibitor of several protein kinases, including JAK2, FLT3, and LCK.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(2-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, inhibition of JAK2 by N-(tert-butyl)-N'-(2-fluorophenyl)urea has been found to reduce the proliferation of cancer cells, while inhibition of FLT3 has been found to induce apoptosis in leukemia cells. N-(tert-butyl)-N'-(2-fluorophenyl)urea has also been found to have anti-inflammatory effects, potentially through inhibition of the JAK-STAT signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(tert-butyl)-N'-(2-fluorophenyl)urea in lab experiments is its potency and specificity. N-(tert-butyl)-N'-(2-fluorophenyl)urea has been found to be a highly effective inhibitor of several protein kinases, allowing researchers to study their function in a controlled manner. However, one limitation of using N-(tert-butyl)-N'-(2-fluorophenyl)urea is its potential for off-target effects. Because N-(tert-butyl)-N'-(2-fluorophenyl)urea can bind to other proteins that contain ATP-binding sites, it is important to carefully control for these effects in experiments.
Orientations Futures
There are several potential future directions for research involving N-(tert-butyl)-N'-(2-fluorophenyl)urea. One area of interest is in the development of new inhibitors that are more potent and selective than N-(tert-butyl)-N'-(2-fluorophenyl)urea. Another area of interest is in the study of the downstream effects of protein kinase inhibition, particularly in the context of cancer and inflammatory diseases. Additionally, N-(tert-butyl)-N'-(2-fluorophenyl)urea could be used as a tool to study the role of specific protein kinases in other biological processes, such as cell differentiation and development.
Méthodes De Synthèse
N-(tert-butyl)-N'-(2-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanate with 2-fluoroaniline. The reaction is typically carried out under inert conditions, using a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(2-fluorophenyl)urea has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. N-(tert-butyl)-N'-(2-fluorophenyl)urea has been used to inhibit the activity of specific protein kinases, allowing researchers to study their function and role in disease.
Propriétés
IUPAC Name |
1-tert-butyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVOMSZLMSUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(2-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

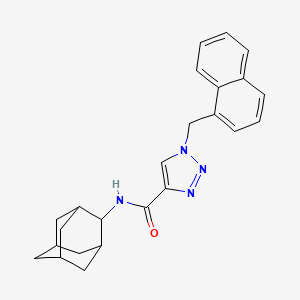
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)
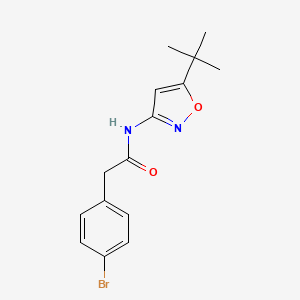
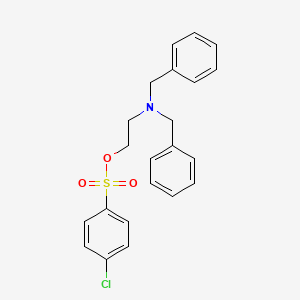
![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
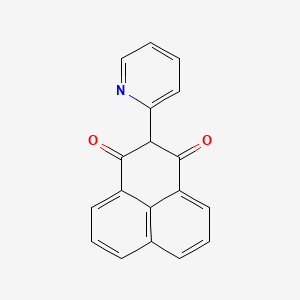
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
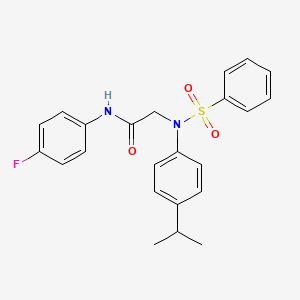


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)